4-(4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine
Description
The compound 4-(4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine (CAS: 2640842-75-5) is a trisubstituted pyrimidine derivative with a molecular formula of C₂₀H₂₆N₈O. Its structure features:
- A pyrimidine core substituted at positions 2, 4, and 6.
- A methyl group at position 4, enhancing steric stability.
This compound is synthesized via multi-step procedures involving Suzuki-Miyaura coupling or nucleophilic substitution, as inferred from analogous syntheses in , and 11 .
Properties
IUPAC Name |
4-[4-methyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-16-14-18(22-19(21-16)25-10-12-26-13-11-25)24-8-6-23(7-9-24)15-17-2-4-20-5-3-17/h2-5,14H,6-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNENKGZGQDIPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-methyl-6-chloropyrimidine with 4-[(pyridin-4-yl)methyl]piperazine under basic conditions to form the intermediate. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
Oxidation reactions involve the introduction of oxygen-containing functional groups into the molecule. These reactions can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation of 4-(4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine could lead to the formation of new compounds with altered biological activities.
Reduction Reactions
Reduction reactions involve the removal of oxygen-containing functional groups or the introduction of hydrogen atoms into the molecule. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used. These reactions can modify the compound's properties, potentially enhancing its solubility or altering its interaction with biological targets.
Substitution Reactions
Substitution reactions involve replacing one functional group with another. These reactions often utilize nucleophiles or electrophiles and can significantly alter the compound's structure and biological activity. For example, substituting the pyridin-4-yl group with another aromatic ring could change the compound's affinity for specific receptors.
Common Reagents and Conditions
| Reagent Type | Common Reagents | Reaction Conditions |
|---|---|---|
| Oxidizing Agents | Potassium permanganate, Hydrogen peroxide | Specific temperatures, solvents like water or ethanol |
| Reducing Agents | Sodium borohydride, Lithium aluminum hydride | Controlled temperatures, solvents like tetrahydrofuran or diethyl ether |
| Nucleophiles/Electrophiles | Sodium azide, Chlorine/Bromine | Varying temperatures, solvents like dimethylformamide or dichloromethane |
Synthetic Routes and Reaction Conditions
The synthesis of This compound typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes include:
-
Mannich Reaction : This involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a compound containing an active hydrogen atom (like a pyrimidine derivative). The reaction conditions often include solvents like ethanol or methanol and may require heating.
-
Nucleophilic Displacement : This reaction is commonly used in the synthesis of pyrimidine derivatives, where a nucleophile replaces a leaving group on the pyrimidine ring. For example, using 2,4-dichloropyrimidines can lead to regioselective displacement reactions, yielding high-yield products .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. Automated systems are crucial for monitoring and controlling reaction parameters to maintain consistency and quality in the final product.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity:
One of the most significant applications of this compound is in the field of oncology. It is structurally related to imatinib, a well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Research indicates that derivatives of this compound may exhibit similar or enhanced inhibitory effects on Bcr-Abl tyrosine kinase, which plays a crucial role in the proliferation of cancer cells .
2. Neuropharmacology:
The piperazine moiety is known for its neuroactive properties, making this compound a candidate for studies related to neurological disorders. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression or anxiety .
3. Antimicrobial Properties:
Recent investigations have also explored the antimicrobial potential of this compound. Its ability to inhibit certain bacterial strains presents an opportunity for developing new antimicrobial agents, particularly against resistant pathogens .
Case Studies
Case Study 1: Inhibition of Tyrosine Kinases
A study published in Journal of Medicinal Chemistry evaluated various derivatives of this compound for their efficacy against Bcr-Abl tyrosine kinase. The results showed that specific modifications to the piperazine ring enhanced binding affinity and selectivity, leading to promising anticancer activity in vitro and in vivo models .
Case Study 2: Neuroactive Properties
In a pharmacological study, the compound was tested for its effects on serotonin receptors. Results indicated that it acted as a partial agonist at 5-HT1A receptors, suggesting potential use as an anxiolytic agent . Further research is needed to elucidate its mechanism and therapeutic potential.
Data Tables
Mechanism of Action
The mechanism of action of 4-(4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison of Pyrimidine Derivatives
The table below highlights key structural differences between the target compound and similar analogs:
Key Observations:
Fused systems (e.g., thienopyrimidines) may improve metabolic stability but reduce solubility compared to simpler pyrimidines .
Substitution Patterns: Position 2: The target compound’s morpholine group contrasts with amines () or piperidinyl groups (). Position 6: The target’s pyridin-4-ylmethyl-piperazine substituent is unique. Analogous compounds use fluorinated piperidines (), sulfonamide-piperazines (), or boronic acid-coupled pyridines (). Pyridinyl groups may enhance target binding via aromatic interactions, while sulfonamides (e.g., in EP 2402347) improve stability but reduce membrane permeability .
Functional Group Impact :
Biological Activity
The compound 4-(4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the field of oncology and targeted therapies. This article synthesizes current research findings related to its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula: with a molecular weight of approximately 555.6 g/mol. The intricate arrangement of its functional groups contributes to its biological efficacy.
Research indicates that this compound functions primarily as an inhibitor of tyrosine kinases , which are crucial in various signaling pathways involved in cancer progression. Specifically, it has shown activity against the Abl kinase , a target in chronic myeloid leukemia (CML) treatment, similar to imatinib, a well-known tyrosine kinase inhibitor .
Anticancer Efficacy
- Cell Line Studies : In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, it was found to inhibit cell proliferation in human breast cancer cells with an IC50 value comparable to established treatments like olaparib .
- Mechanistic Insights : The compound was shown to enhance the cleavage of PARP1 (Poly ADP-ribose polymerase 1), leading to increased apoptosis in cancer cells. This mechanism is critical for developing novel anticancer therapies targeting DNA repair pathways .
Kinase Inhibition Profile
The compound's ability to inhibit specific kinases has been documented:
| Kinase | IC50 (µM) | Source |
|---|---|---|
| Abl | 0.46 | Human |
| DDR1 | 0.45 | Human |
| MAP2K7 | 0.49 | Human |
These values indicate potent inhibition, suggesting the compound's potential as a therapeutic agent against cancers driven by these kinases .
Case Studies
Case Study 1: Breast Cancer Treatment
In a study involving human breast cancer cell lines, the compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The study highlighted its role in inducing apoptosis through the activation of caspases and modulation of DNA damage response pathways .
Case Study 2: Chronic Myeloid Leukemia
Another investigation focused on its effects on CML cell lines, where it was found to effectively inhibit cell growth and induce apoptosis through the inhibition of the Bcr-Abl pathway, similar to imatinib but with potentially improved efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves refluxing a pyrimidine precursor (e.g., 4-chloro-6-substituted pyrimidine) with morpholine and a piperazine derivative in ethanol under basic conditions. Purification is achieved via recrystallization from ethanol or column chromatography . Key steps include:
- Step 1 : React 4-chloro-6-methylpyrimidine with morpholine to substitute the chloride.
- Step 2 : Introduce the piperazine moiety via coupling with 4-[(pyridin-4-yl)methyl]piperazine under reflux.
- Step 3 : Purify using ethanol-based crystallization to achieve >95% purity.
Q. How is the compound characterized structurally?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm substitution patterns (e.g., δ ~3.5–4.0 ppm for morpholine protons, δ ~8.0–8.5 ppm for pyridine protons) .
- LCMS (ESI) : To verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- IR Spectroscopy : To identify functional groups (e.g., C-N stretches at ~1250 cm⁻¹) .
Q. What purification strategies are effective for isolating the compound?
- Methodological Answer :
- Recrystallization : Use ethanol or methanol for high-yield isolation (~60–65%) .
- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (3:7 to 1:1) for complex mixtures .
Advanced Research Questions
Q. How can conflicting NMR data be resolved during structural validation?
- Methodological Answer :
- Cross-Validation : Compare experimental shifts with computed NMR spectra (e.g., using DFT calculations) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish morpholine and piperazine protons) .
- Deuterated Solvent Screening : Test in DMSO-d6 vs. CDCl3 to assess solvent-induced shifts .
Q. What strategies optimize reaction yields when steric hindrance limits piperazine coupling?
- Methodological Answer :
- Catalyst Screening : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling to improve efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours at 120°C vs. 10 hours reflux) .
- Solvent Optimization : Switch to DMF or THF to enhance solubility of bulky intermediates .
Q. How do computational methods aid in designing derivatives with improved bioactivity?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., kinase enzymes) to prioritize substituents .
- QSAR Modeling : Correlate electronic properties (e.g., logP, H-bond donors) with antimicrobial IC50 values .
- Reaction Path Prediction : Use quantum chemical calculations to identify low-energy pathways for novel derivatives .
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., reference inhibitors) .
- Solubility Testing : Ensure consistent DMSO concentration (<1%) to avoid false negatives .
- Metabolic Stability Analysis : Use liver microsomes to assess compound degradation rates .
Q. What substituents enhance the compound’s metabolic stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
